molecular formula C23H31N3O4 B12792144 Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate CAS No. 80110-39-0

Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate

Cat. No.: B12792144
CAS No.: 80110-39-0
M. Wt: 413.5 g/mol
InChI Key: YQNDVKPSYXMQOJ-UHFFFAOYSA-N
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Description

Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate is a complex organic compound that features a unique adamantane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate typically involves multiple steps, starting with the preparation of the adamantane core. The adamantane core is functionalized with a carboxylate group, followed by the introduction of the aminoacetyl and phenylpropanoyl groups through amide bond formation. Common reagents used in these steps include carboxylic acids, amines, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure may offer potential as a drug candidate for treating various diseases.

    Industry: It can be used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-((2-((aminoacetyl)amino)-3-phenylpropanoyl)amino)-1-adamantanecarboxylate: shares similarities with other adamantane derivatives, such as amantadine and rimantadine, which are used as antiviral agents.

    Other similar compounds: include various amino acid derivatives and peptide mimetics that feature similar functional groups and structural motifs.

Uniqueness

The uniqueness of this compound lies in its combination of the adamantane core with aminoacetyl and phenylpropanoyl groups, which may confer unique biological and chemical properties not found in other compounds.

Properties

CAS No.

80110-39-0

Molecular Formula

C23H31N3O4

Molecular Weight

413.5 g/mol

IUPAC Name

methyl 3-[[2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]adamantane-1-carboxylate

InChI

InChI=1S/C23H31N3O4/c1-30-21(29)22-9-16-7-17(10-22)12-23(11-16,14-22)26-20(28)18(25-19(27)13-24)8-15-5-3-2-4-6-15/h2-6,16-18H,7-14,24H2,1H3,(H,25,27)(H,26,28)

InChI Key

YQNDVKPSYXMQOJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC(C1)CC(C3)(C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)CN

Origin of Product

United States

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